molecular formula C20H23NO2S B5499461 [2-(Benzylsulfanyl)phenyl](2,6-dimethylmorpholin-4-yl)methanone

[2-(Benzylsulfanyl)phenyl](2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B5499461
M. Wt: 341.5 g/mol
InChI Key: ULLHRASTDCNIGW-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)phenylmethanone: is an organic compound characterized by the presence of a benzylsulfanyl group attached to a phenyl ring, which is further connected to a 2,6-dimethylmorpholin-4-yl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfanyl)phenylmethanone typically involves the following steps:

    Formation of the Benzylsulfanyl Group: This can be achieved by reacting benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide.

    Attachment to the Phenyl Ring: The benzylsulfanyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Introduction of the Methanone Linkage: The phenyl ring with the benzylsulfanyl group is then reacted with a suitable acylating agent to introduce the methanone linkage.

    Formation of the 2,6-Dimethylmorpholin-4-yl Group: Finally, the 2,6-dimethylmorpholin-4-yl group is introduced through a nucleophilic substitution reaction with the methanone intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The methanone linkage can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases and appropriate solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the design of novel bioactive compounds.

Medicine:

  • Explored for its potential as a therapeutic agent in the treatment of various diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of advanced materials with specific properties.
  • Applied in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)phenylmethanone involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The 2,6-dimethylmorpholin-4-yl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The methanone linkage can act as a reactive site for further chemical modifications, allowing the compound to form covalent bonds with target molecules.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

Uniqueness:

  • The presence of the benzylsulfanyl group provides unique reactivity compared to other similar compounds.
  • The combination of the phenyl ring with the 2,6-dimethylmorpholin-4-yl group offers distinct chemical and biological properties.
  • The methanone linkage allows for versatile chemical modifications, enhancing the compound’s applicability in various fields.

Properties

IUPAC Name

(2-benzylsulfanylphenyl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-15-12-21(13-16(2)23-15)20(22)18-10-6-7-11-19(18)24-14-17-8-4-3-5-9-17/h3-11,15-16H,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLHRASTDCNIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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